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Executive Summary: Cenicriviroc (CVC) is an oral, once-daily, potent dual antagonist of the C-
C chemokine receptors type 2 (CCR2) and type 5 (CCRb5). Its mechanism of action in liver
fibrosis is predicated on a two-pronged approach: inhibiting the recruitment of inflammatory
monocytes and macrophages to the injured liver via CCR2 blockade, and directly impeding the
pro-fibrogenic activity of hepatic stellate cells (HSCs) through CCR5 antagonism. Preclinical
studies across various animal models demonstrated significant anti-inflammatory and
antifibrotic effects. The Phase 2b CENTAUR trial showed a significant improvement in fibrosis
in adults with nonalcoholic steatohepatitis (NASH), although it did not meet its primary endpoint
related to NASH resolution. However, the subsequent Phase 3 AURORA trial was terminated
for lack of efficacy. This guide provides an in-depth examination of CVC's mechanism,
supported by data from key preclinical and clinical studies.

The Pathophysiology of Liver Fibrosis and the Role
of Chemokine Signaling

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive
accumulation of extracellular matrix (ECM) proteins, primarily collagen, which distorts the
hepatic architecture and can lead to cirrhosis and liver failure. In diseases like NASH, chronic
lipotoxicity and metabolic stress cause hepatocyte injury. This initial damage triggers an
inflammatory cascade, which is central to the progression of fibrosis.

A key element of this inflammatory response is the chemokine signaling system. Damaged liver
cells, including hepatocytes and resident macrophages (Kupffer cells), release chemokines that
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act as chemoattractants for circulating immune cells.[1] The CCL2/CCR2 and CCL5/CCR5
axes are particularly crucial in this process, mediating the recruitment of monocytes and the
activation of HSCs, the primary collagen-producing cells in the liver.[2][3]

Cenicriviroc: A Dual CCR2/CCR5 Antagonist

Cenicriviroc is a small molecule drug that simultaneously blocks the CCR2 and CCR5
receptors with nanomolar potency.[2][4] This dual antagonism is designed to interrupt two
critical pathways in the progression of liver fibrosis.

Core Mechanism of Action
Inhibition of Inflammatory Cell Recruitment via CCR2
Blockade

The CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and CCR2 axis is a
primary driver of monocyte recruitment to sites of inflammation.[5]

e Initiation: Following liver injury, stressed or dying hepatocytes, activated HSCs, and Kupffer
cells secrete high levels of CCL2.[1][6]

e Recruitment: CCL2 binds to the CCR2 receptor expressed on the surface of circulating
monocytes.[1][7]

« Infiltration & Differentiation: This binding event triggers the migration of these monocytes
from the bloodstream into the liver tissue. Once in the liver, they differentiate into pro-
inflammatory, pro-fibrotic macrophages.[5][8]

o Fibrosis Amplification: These newly recruited macrophages release a host of pro-
inflammatory and pro-fibrotic mediators, such as Transforming Growth Factor-beta (TGF-[3),
which directly activate HSCs to produce collagen.[1]

e CVC Intervention: By competitively blocking the CCR2 receptor, CVC prevents CCL2 from
binding, thereby inhibiting the recruitment and accumulation of these detrimental monocyte-
derived macrophages in the liver.[7][9]
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Caption: CVC blocks the CCL2/CCR2 axis, inhibiting monocyte recruitment.

Direct Antifibrotic Effects via CCR5 Blockade

The CCL5 (also known as RANTES) and CCRS5 axis is implicated in both the inflammatory
response and the direct activation of HSCs.[3][10]

Expression: CCRS5 is expressed on various immune cells, including T-cells and
macrophages, as well as directly on HSCs.[11][12]

Activation: In the injured liver, inflammatory cells release CCL5.[13]

HSC Response: CCL5 binding to CCR5 on HSCs promotes their migration, proliferation, and
secretion of chemokines and collagen, directly contributing to the fibrotic process.[10][12]

CVC Intervention: CVC's antagonism of CCR5 directly hinders these pro-fibrogenic actions
of HSCs, complementing its anti-inflammatory effects from CCR2 blockade.[14]
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Caption: CVC blocks the CCL5/CCRS5 axis, inhibiting HSC activation.

Preclinical Evidence and Experimental Protocols

CVC's antifibrotic activity was validated in several preclinical animal models of liver fibrosis.[2]

Table 1: Summary of Key Preclinical Findings

Key Findings with CVC

Animal Model Reference(s)

Treatment

Significant reduction in
Thioacetamide (TAA)- collagen deposition and [4][15]
Induced Liver Fibrosis (Rats) expression of collagen

type 1.

Significantly reduced NAFLD
Diet-Induced NASH (Mice) Activity Score (NAS) and [41[11]

percentage of fibrosis area.

Significantly reduced
Thioglycollate-Induced recruitment of

[4][15]

Peritonitis (Mice)

monocytes/macrophages in

Vivo.
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| Carbon Tetrachloride (CCla)-Induced Liver Fibrosis (Mice) | Reduced liver fibrosis and
macrophage accumulation. |[7] |

Experimental Protocols

o Thioacetamide (TAA)-Induced Fibrosis: This model involves the intraperitoneal injection of
TAA in rats over several weeks to induce chronic liver injury and fibrosis. CVC or a vehicle
control is typically administered daily via oral gavage. Assessments include histological
analysis of liver tissue for collagen deposition (e.g., Sirius Red staining), and molecular
analysis for fibrogenic gene and protein expression (e.g., Collagen Type 1).[4][15]

e Diet-Induced NASH: Mice are fed a specialized diet, such as a methionine and choline-
deficient (MCD) diet or a high-fat, high-cholesterol diet, for several weeks to induce features
of NASH, including steatosis, inflammation, and fibrosis. CVC is administered orally mixed
with the diet or via gavage. Endpoints include histological scoring of NAS and fibrosis stage,
and measurement of liver triglycerides and inflammatory markers.[4][11]
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Caption: Generalized workflow for preclinical evaluation of CVC in liver fibrosis.

Clinical Trial Evidence in NASH

The efficacy and safety of CVC were primarily evaluated in two major clinical trials in adults

with NASH and liver fibrosis.

Phase 2b CENTAUR Study (NCT02217475)
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This randomized, double-blind, placebo-controlled study enrolled 289 subjects with NASH, a
NAFLD Activity Score (NAS) of >4, and fibrosis stages 1-3.[16][17][18]

Table 2: Key Efficacy Results from the CENTAUR Study (Year 1)

Cenicriviroc
. Placebo
Endpoint 150 mg P-value Reference(s)

o (n=144)

Primary: 22-
point NAS
improvement
AND no
worsening of

16% 19% 0.52 [17][19][20]

fibrosis

Key Secondary:
>1-stage fibrosis
improvement
AND no

worsening of

20% 10% 0.02 [17][19][21]

steatohepatitis

| Key Secondary: Resolution of steatohepatitis AND no worsening of fibrosis | 8% | 6% | 0.49 |
[19][20] |

At year 2, the data corroborated the antifibrotic findings from year 1.[16][22] Notably, twice the
proportion of patients on CVC who achieved a fibrosis response at year 1 maintained that
benefit at year 2 compared to those on placebo (60% vs. 30%).[16][22]

Phase 3 AURORA Study (NCT03028740)

Based on the promising fibrosis data from CENTAUR, the larger Phase 3 AURORA study was
initiated. It was a randomized, double-blind, placebo-controlled study in adults with NASH and
stage F2 or F3 fibrosis.[23][24][25]

Table 3: Primary Efficacy Results from the AURORA Study (Month 12)

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31943293/
https://www.natap.org/2017/HCV/091917_02.htm
https://pubmed.ncbi.nlm.nih.gov/26944023/
https://www.natap.org/2017/HCV/091917_02.htm
https://www.researchgate.net/publication/338562030_Cenicriviroc_Treatment_for_Adults_With_Nonalcoholic_Steatohepatitis_and_Fibrosis_Final_Analysis_of_the_Phase_2b_CENTAUR_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://www.natap.org/2017/HCV/091917_02.htm
https://www.researchgate.net/publication/338562030_Cenicriviroc_Treatment_for_Adults_With_Nonalcoholic_Steatohepatitis_and_Fibrosis_Final_Analysis_of_the_Phase_2b_CENTAUR_Study
https://www.bioworld.com/articles/653878-tobira-s-cenicriviroc-improves-liver-fibrosis-in-phase-iib-study-in-nash?v=preview
https://www.researchgate.net/publication/338562030_Cenicriviroc_Treatment_for_Adults_With_Nonalcoholic_Steatohepatitis_and_Fibrosis_Final_Analysis_of_the_Phase_2b_CENTAUR_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://pubmed.ncbi.nlm.nih.gov/31943293/
https://providence.elsevierpure.com/en/publications/cenicriviroc-treatment-for-adults-with-nonalcoholic-steatohepatit/
https://pubmed.ncbi.nlm.nih.gov/31943293/
https://providence.elsevierpure.com/en/publications/cenicriviroc-treatment-for-adults-with-nonalcoholic-steatohepatit/
https://pubmed.ncbi.nlm.nih.gov/37061109/
https://www.researchgate.net/publication/338153545_Cenicriviroc_for_the_treatment_of_liver_fibrosis_in_adults_with_nonalcoholic_steatohepatitis_AURORA_Phase_3_study_design
https://pubmed.ncbi.nlm.nih.gov/31881392/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Cenicriviroc
Endpoint Placebo P-value Reference(s)
150 mg

| Primary: >1-stage fibrosis improvement AND no worsening of steatohepatitis | 22.3% | 25.5% |
0.21 |[23] |

The study was terminated early due to a lack of efficacy based on the results of a planned
interim analysis.[23][26]

Experimental Protocols

» Patient Population: Adults (18-75 years) with biopsy-proven NASH and significant fibrosis
(stages F2-F3 for AURORA; F1-F3 for CENTAUR).[18][25]

« Intervention: Cenicriviroc 150 mg or a matching placebo, taken orally once daily.[18][23]

e Assessment: The primary method for assessing efficacy was liver biopsy performed at
baseline and at specified follow-up times (Year 1 and Year 2 for CENTAUR; Month 12 for
AURORA).[16][23] Biopsies were scored by central pathologists using the NASH Clinical
Research Network (CRN) system for both NAFLD Activity Score (NAS) and fibrosis stage.
[271[28][29]
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Caption: Simplified workflow of the CENTAUR Phase 2b clinical trial.

Biomarker Analysis

Non-invasive tests for liver fibrosis were assessed in the clinical trials. In the CENTAUR study,

patients who showed a histological fibrosis response had consistent reductions in serum levels
of PRO-C3 (a marker of type Il collagen formation) and Enhanced Liver Fibrosis (ELF) scores.
[16][22] Conversely, non-responders showed increases in the AST-to-Platelet Ratio Index
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(APRI) and Fibrosis-4 (FIB-4) scores.[16][22] Analysis of the CENTAUR screening population
also showed that PRO-C3 levels increased with fibrosis stage.[30]

Table 4: Key Non-Invasive Biomarkers in CVC Trials

. o Finding in CVC
Biomarker/Score Description Trial Reference(s)
rials

Marker of active o .
Reduced in fibrosis
PRO-C3 type lll collagen [16][22][30][31]
. responders.
formation.

Panel including o )
] ] Reduced in fibrosis
ELF™ Score hyaluronic acid, [16][22]

responders.
PIIINP, and TIMP-1.

| APRI & FIB-4 | Scores calculated from routine blood tests (AST, ALT, platelets). | Increased in
fibrosis non-responders. |[16][22] |

Safety and Tolerability

Across both the Phase 2b and Phase 3 trials, as well as a long-term open-label rollover study,
CVC 150 mg was consistently found to be safe and well-tolerated.[32] The safety profile was
comparable to that of the placebo.[21][23] The most commonly reported treatment-related
adverse events were generally mild and included diarrhea, fatigue, and headache.[21]

Conclusion and Future Perspectives

Cenicriviroc possesses a well-defined, dual mechanism of action that targets both the
inflammatory and fibrogenic pathways central to the progression of liver fibrosis. By blocking
CCR2, it reduces the recruitment of pro-fibrotic macrophages, and by blocking CCRS5, it directly
inhibits the activation of collagen-producing hepatic stellate cells.[2][15]

While this mechanism translated into significant antifibrotic effects in preclinical models and in a
key secondary endpoint of the Phase 2b CENTAUR trial, it did not meet the primary endpoint
for fibrosis improvement in the larger Phase 3 AURORA trial.[17][23] The discrepancy
highlights the complexities of treating NASH and the challenges of translating promising

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31943293/
https://providence.elsevierpure.com/en/publications/cenicriviroc-treatment-for-adults-with-nonalcoholic-steatohepatit/
https://pubmed.ncbi.nlm.nih.gov/34454994/
https://pubmed.ncbi.nlm.nih.gov/31943293/
https://providence.elsevierpure.com/en/publications/cenicriviroc-treatment-for-adults-with-nonalcoholic-steatohepatit/
https://pubmed.ncbi.nlm.nih.gov/34454994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698886/
https://pubmed.ncbi.nlm.nih.gov/31943293/
https://providence.elsevierpure.com/en/publications/cenicriviroc-treatment-for-adults-with-nonalcoholic-steatohepatit/
https://pubmed.ncbi.nlm.nih.gov/31943293/
https://providence.elsevierpure.com/en/publications/cenicriviroc-treatment-for-adults-with-nonalcoholic-steatohepatit/
https://www.researchgate.net/publication/377779180_Phase_2_open-label_rollover_study_of_cenicriviroc_for_liver_fibrosis_associated_with_metabolic_dysfunction-associated_steatohepatitis
https://www.bioworld.com/articles/653878-tobira-s-cenicriviroc-improves-liver-fibrosis-in-phase-iib-study-in-nash?v=preview
https://pubmed.ncbi.nlm.nih.gov/37061109/
https://www.bioworld.com/articles/653878-tobira-s-cenicriviroc-improves-liver-fibrosis-in-phase-iib-study-in-nash?v=preview
https://www.benchchem.com/product/b192934?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0158156
https://scite.ai/reports/antifibrotic-effects-of-the-dual-P4MV4K
https://www.natap.org/2017/HCV/091917_02.htm
https://pubmed.ncbi.nlm.nih.gov/37061109/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

mechanistic effects into robust clinical outcomes. Despite the discontinuation of its
development for NASH, the study of Cenicriviroc has provided valuable insights into the role
of the CCR2/CCRS5 axis in human liver fibrosis and underscores the importance of these
pathways as potential therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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